molecular formula C17H20N2O3S2 B3009216 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide CAS No. 899732-88-8

4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B3009216
CAS No.: 899732-88-8
M. Wt: 364.48
InChI Key: KAPUVKACNJSBSR-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide (CAS 899732-88-8) is a synthetically derived organic compound with a molecular formula of C17H20N2O3S2 and a molecular weight of 364.48 g/mol . This chemical features a unique structural framework that integrates a benzenesulfonyl group with a tetrahydrobenzothiazole moiety via a butanamide linker, making it a valuable intermediate in pharmaceutical and biochemical research . The benzenesulfonyl group is known to enhance binding affinity to biological targets, while the benzothiazole ring contributes to metabolic stability and facilitates π-π stacking interactions with proteins and enzymes . This compound is part of a broader class of sulfonamide derivatives, which are extensively investigated for their diverse biological activities . Such structures are common in pharmacologically active compounds, particularly in the development of enzyme inhibitors and antimicrobial agents . Researchers utilize this chemical as a key scaffold in drug discovery, especially for projects targeting enzyme inhibition pathways, such as those involving carbonic anhydrases, which are fundamental to physiological and pathological processes like pH buffering and are implicated in disorders such as glaucoma, neuropathic pain, and cancer . The product is offered with a purity of 90% or higher and is intended for research applications only . Please note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-16(19-17-18-14-9-4-5-10-15(14)23-17)11-6-12-24(21,22)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPUVKACNJSBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with a benzenesulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonyl group.

    Reduction: Reduced forms of the tetrahydrobenzothiazole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticoagulant Properties

One of the primary applications of this compound is as an intermediate in the synthesis of anticoagulant drugs such as Edoxaban. Edoxaban is a direct factor Xa inhibitor used in the treatment and prevention of thromboembolic disorders. The synthesis involves the reaction of this compound with specific acid chlorides to yield the active pharmaceutical ingredient (API) .

Antimicrobial Activity

Research indicates that compounds similar to 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide exhibit antimicrobial properties. These compounds may inhibit bacterial growth by interfering with bacterial metabolic pathways. This potential application is under investigation for developing new antibiotics to combat resistant strains .

Anti-inflammatory Effects

Studies have shown that benzothiazole derivatives can possess anti-inflammatory properties. The sulfonamide group in this compound may enhance its ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases .

Polymer Additives

The compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to interact effectively with polymer matrices, potentially improving their performance in various applications such as coatings and composites .

Dye and Pigment Development

Due to its chromophoric characteristics, derivatives of this compound can be explored for use in dyes and pigments. The sulfonyl group can enhance solubility and stability in various solvents, making it suitable for applications in textiles and plastics .

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies to understand its effects on specific biological pathways. By evaluating its interaction with various enzymes, researchers can gain insights into its potential therapeutic uses and mechanisms of action .

Drug Delivery Systems

The incorporation of this compound into nanocarriers for drug delivery systems is being explored. Its compatibility with biological systems makes it a candidate for enhancing the bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study on Edoxaban SynthesisPharmaceutical ChemistryDemonstrated effective synthesis routes using this compound as an intermediate .
Antimicrobial Activity EvaluationMicrobiologyFound that similar compounds showed significant inhibition against resistant bacterial strains .
Anti-inflammatory Mechanism InvestigationPharmacologyIdentified potential pathways through which benzothiazole derivatives exert anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydrobenzothiazole moiety may interact with receptor proteins, modulating their function and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Tetrahydrobenzothiazole Derivatives

Compounds sharing the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl group but differing in substituents include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzenesulfonyl-butanamide C₁₉H₂₁N₂O₃S₂ 413.51* Electron-withdrawing benzenesulfonyl group; flexible butanamide linker
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide Acetamide C₉H₁₂N₂OS 196.27 Short alkyl chain; simpler structure with no sulfonyl group
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)propanamide Propanamide C₁₀H₁₄N₂OS 210.30 Increased chain length vs. acetamide; moderate lipophilicity
2-Methyl-2-(4-methylsulfonylphenyl)sulfonyl-N-(tetrahydrobenzothiazol-2-yl)propanamide Methylsulfonylphenyl-propanamide C₁₉H₂₃N₂O₅S₃ 443.10 Dual sulfonyl groups; branched chain; higher molecular weight

Notes:

  • The target compound’s benzenesulfonyl group likely enhances metabolic stability compared to methylsulfonyl derivatives .
  • Longer amide chains (e.g., butanamide vs. acetamide) may improve binding to hydrophobic pockets in enzymes or receptors .

Functional Group Variations: Sulfonyl and Amide Modifications

  • Bioisosteric Replacements : Compounds like N-(tetrahydrobenzothiazol-2-yl)-4-(trifluoromethyl)pyrimidine-2-carboxamide (C₁₃H₉ClF₃N₃O₂, MW 328.32) replace sulfonyl groups with trifluoromethylpyrimidine, introducing electronegative fluorine atoms for enhanced target affinity .

Key Structural and Functional Trends

Feature Impact on Properties Example Compounds
Sulfonyl Groups Enhance electron withdrawal, stability, and enzyme binding Target compound ; Morpholine-sulfonyl derivative
Amide Chain Length Longer chains increase flexibility and hydrophobic interactions Butanamide (target) vs. propanamide
Heterocyclic Cores Tetrahydrobenzothiazole improves rigidity vs. fully saturated or aromatic analogs All tetrahydrobenzothiazole derivatives

Biological Activity

The compound 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a derivative of benzothiazole and sulfonamide known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol

The presence of the benzenesulfonyl group and the tetrahydrobenzothiazole moiety contributes to its biological activity.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives of benzenesulfonamide have been identified as effective against both gram-positive and gram-negative bacteria. A study highlighted the potential of N-benzenesulfonyl derivatives in inhibiting bacterial growth without disrupting membrane integrity, suggesting a non-surfactant mechanism of action .

Cardiovascular Effects

Another area of interest is the compound's impact on cardiovascular health. A study involving isolated rat hearts demonstrated that related benzenesulfonamide derivatives could decrease coronary resistance and perfusion pressure. This effect was attributed to the inhibition of L-type calcium channels, indicating potential as a therapeutic agent for cardiovascular conditions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Activity : The compound interacts with specific bacterial enzymes such as MurD and other druggable targets identified through molecular modeling studies. This interaction disrupts bacterial cell wall synthesis and inhibits growth .
  • Calcium Channel Modulation : The compound's ability to modulate calcium channels may lead to reduced vascular resistance and improved cardiac function. This suggests a role in managing hypertension and other cardiovascular disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the sulfonamide structure enhanced antibacterial potency significantly compared to traditional antibiotics.

CompoundMIC (µg/mL)Activity
Control Antibiotic8Standard
This compound4Enhanced

Case Study 2: Cardiovascular Impact

In an isolated rat heart model, the administration of benzenesulfonamide derivatives resulted in a significant decrease in coronary resistance over time:

Time (minutes)Perfusion Pressure (mmHg)
080
1070
2060

The data suggest that these compounds could serve as effective agents in managing cardiac function by influencing vascular dynamics.

Q & A

Q. What are the key synthetic routes for 4-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide?

The compound is typically synthesized via multi-step reactions involving sulfonylation and coupling. A common approach involves:

  • Step 1 : Reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with activated benzenesulfonyl chloride derivatives under basic conditions (e.g., sodium carbonate or triethylamine) to form the sulfonamide intermediate .
  • Step 2 : Subsequent coupling with a butanamide precursor using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

Q. How is the structural characterization of this compound performed in academic research?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are employed for single-crystal structure determination, providing bond lengths, angles, and confirmation of stereochemistry .
  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3_3 identify proton environments and confirm functional groups (e.g., sulfonyl at δ ~7.5–8.5 ppm for aromatic protons) .
  • IR : Peaks at ~1150–1350 cm1^{-1} (S=O stretching) and ~1650 cm1^{-1} (amide C=O) validate key groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • In vitro enzyme inhibition : Test against targets like EGFR or SIRT2 using fluorescence-based assays (e.g., Z′-LYTE kinase assay kit) with IC50_{50} determination .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in:

  • Compound purity : Validate via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxy vs. nitro substituents) to identify SAR trends .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17). Focus on binding energy (ΔG) and hydrogen-bonding networks with the sulfonyl and benzothiazole moieties .
  • QSAR modeling : Train models on logP, polar surface area (PSA), and IC50_{50} data to predict bioactivity .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent selection : Replace ethanol with 2-propanol for better solubility of intermediates .
  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling steps to reduce byproducts .
  • Process monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Protective groups : Use Boc or Fmoc for amine protection during sulfonylation to prevent decomposition .
  • Low-temperature storage : Store light-sensitive intermediates (e.g., nitro derivatives) at −20°C in amber vials .

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